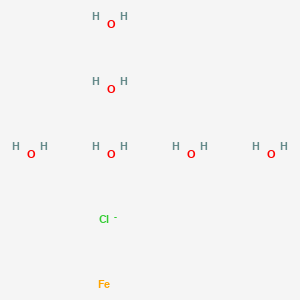

Iron;chloride;hexahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

ClFeH12O6- |

|---|---|

Molecular Weight |

199.39 g/mol |

IUPAC Name |

iron;chloride;hexahydrate |

InChI |

InChI=1S/ClH.Fe.6H2O/h1H;;6*1H2/p-1 |

InChI Key |

PXDAMHLFGLQUSU-UHFFFAOYSA-M |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Iron(III) Chloride Hexahydrate for Researchers

This guide provides a comprehensive overview of the basic properties of iron(III) chloride hexahydrate, tailored for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical characteristics, detailed experimental protocols for synthesis and characterization, key applications, and essential safety information.

Physicochemical Properties

Iron(III) chloride hexahydrate, with the chemical formula FeCl₃·6H₂O, is a versatile and widely used inorganic compound.[1][2] Its properties make it a valuable reagent in numerous research and industrial applications.[1][3]

General and Physical Properties

The general and physical properties of iron(III) chloride hexahydrate are summarized in the table below. It is a yellow to brown crystalline solid that is highly soluble in water and other polar solvents.[1][4] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1][2][5]

| Property | Value |

| Chemical Formula | FeCl₃·6H₂O |

| Molecular Weight | 270.30 g/mol [1][6] |

| Appearance | Yellow-brown crystalline solid[1][2][4] |

| Odor | Slight hydrochloric acid odor[7] |

| Melting Point | 37 °C[1][8] |

| Boiling Point | 280-285 °C (decomposes)[1][3] |

| Density | 1.82 g/cm³[1][8] |

| Solubility in Water | 920 g/L at 20 °C[2][9] |

Chemical and Structural Properties

Aqueous solutions of iron(III) chloride are acidic due to the hydrolysis of the [Fe(H₂O)₆]³⁺ ion.[10][11] The crystal structure of the hexahydrate consists of a central iron atom coordinated to four water molecules and two chloride ions, with the remaining two water molecules and one chloride ion present in the crystal lattice.[12]

| Property | Value/Description |

| pH of Aqueous Solution | Acidic; approximately 1.8 for a 10 g/L solution at 25 °C[5][9] |

| Crystal Structure | Monoclinic[12] |

| Lewis Acidity | Strong Lewis acid, readily accepting electron pairs.[1] |

| Oxidizing Properties | Mild oxidizing agent.[8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of iron(III) chloride hexahydrate.

Synthesis of Iron(III) Chloride Hexahydrate

This protocol describes the synthesis of iron(III) chloride hexahydrate from iron metal.

Materials:

-

Iron filings or powder

-

Concentrated hydrochloric acid (HCl)

-

Chlorine gas or an oxidizing agent like hydrogen peroxide (H₂O₂)

-

Distilled water

-

Heating mantle and round-bottom flask with condenser

-

Filtration apparatus

-

Crystallization dish

Procedure:

-

Dissolution of Iron: In a well-ventilated fume hood, slowly add a stoichiometric amount of iron filings to a slight excess of concentrated hydrochloric acid in a round-bottom flask. The reaction is exothermic and will produce hydrogen gas.

-

Fe(s) + 2HCl(aq) → FeCl₂(aq) + H₂(g)

-

-

Heating: Gently heat the mixture using a heating mantle to ensure complete reaction of the iron.

-

Filtration: Once the reaction ceases, filter the hot solution to remove any unreacted iron and other insoluble impurities.

-

Oxidation: Oxidize the resulting ferrous chloride (FeCl₂) solution to ferric chloride (FeCl₃). This can be achieved by bubbling chlorine gas through the solution or by the careful, dropwise addition of an oxidizing agent like hydrogen peroxide until the solution turns a clear yellow-orange color.[8]

-

2FeCl₂(aq) + Cl₂(g) → 2FeCl₃(aq)

-

2FeCl₂(aq) + H₂O₂(aq) + 2HCl(aq) → 2FeCl₃(aq) + 2H₂O(l)

-

-

Concentration and Crystallization: Gently heat the ferric chloride solution to concentrate it. Allow the concentrated solution to cool slowly in a crystallization dish. Yellow-brown crystals of iron(III) chloride hexahydrate will form.

-

Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold, distilled water. Dry the crystals in a desiccator to prevent them from absorbing atmospheric moisture.

Characterization Protocols

This protocol determines the purity of a synthesized or commercial sample of iron(III) chloride.

Principle: Iron(III) ions oxidize iodide ions to iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution using starch as an indicator.[13]

Materials:

-

Iron(III) chloride sample

-

Potassium iodide (KI)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Burette, pipette, and conical flasks

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the iron(III) chloride sample and dissolve it in a known volume of distilled water in a volumetric flask.

-

Reaction: Pipette a known volume of the iron(III) chloride solution into a conical flask. Add an excess of potassium iodide solution and a few milliliters of concentrated hydrochloric acid. The solution will turn a dark brown color due to the formation of iodine.

-

2Fe³⁺(aq) + 2I⁻(aq) → 2Fe²⁺(aq) + I₂(aq)

-

-

Titration: Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow color.

-

I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

-

-

Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

Calculation: Calculate the concentration of iron(III) in the original sample based on the volume and concentration of the sodium thiosulfate solution used.

This protocol can be used to identify and quantify iron(III) chloride in solution.

Principle: Aqueous solutions of iron(III) chloride exhibit characteristic absorption bands in the UV-Vis region of the electromagnetic spectrum. The absorbance is proportional to the concentration of the iron(III) species.

Materials:

-

Iron(III) chloride hexahydrate

-

Distilled water

-

Hydrochloric acid (optional, for adjusting pH and complex formation)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of iron(III) chloride hexahydrate of known concentrations in distilled water. A small amount of hydrochloric acid can be added to prevent the formation of iron hydroxides.

-

Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range to scan, typically from 200 nm to 800 nm.

-

Blank Measurement: Fill a cuvette with the solvent (distilled water or acidified water) used to prepare the standards and use it to zero the spectrophotometer.

-

Measurement of Standards: Measure the absorbance spectra of each of the standard solutions.

-

Identification of λmax: Identify the wavelength of maximum absorbance (λmax) for the iron(III) chloride species. In acidic solutions, characteristic peaks can be observed, for example, around 335-364 nm depending on the chloride concentration.[14]

-

Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the standard solutions to create a Beer-Lambert law calibration curve.

-

Measurement of Unknown Sample: Measure the absorbance of the unknown sample at the same λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of iron(III) chloride in the unknown sample.

Applications in Research

Iron(III) chloride hexahydrate is a versatile reagent with a wide range of applications in scientific research.

Catalyst in Organic Synthesis

Due to its strong Lewis acidity, iron(III) chloride is an effective catalyst for a variety of organic reactions, including Friedel-Crafts alkylations and acylations, and as a mild oxidant.[1][3]

Precursor for Nanomaterials

It serves as a crucial precursor in the synthesis of iron-based nanomaterials, such as iron oxide nanoparticles, which have applications in magnetic resonance imaging (MRI), drug delivery, and environmental remediation.[1][15]

Water Treatment

In environmental science, it is widely used as a flocculant and coagulant in water and wastewater treatment to remove impurities and phosphates.[3][13][15] The iron(III) ions react with phosphate (B84403) ions to form insoluble iron(III) phosphate, which precipitates out of the solution.[15]

Safety and Handling

Iron(III) chloride hexahydrate is a corrosive and harmful substance that requires careful handling.

-

Hazards: Harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6][16] It is also corrosive to metals.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[6][9] In case of dust formation, respiratory protection may be necessary.[9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[6][9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[5][9] Due to its hygroscopic nature, it should be protected from moisture.[5]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6][9] If ingested, rinse the mouth with water and seek immediate medical advice.[6][14] If on skin, wash with plenty of soap and water.[6]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. Ferric chloride hexahyrate [chembk.com]

- 3. Experimental investigations into the irregular synthesis of iron( iii ) terephthalate metal–organic frameworks MOF-235 and MIL-101 - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04341A [pubs.rsc.org]

- 4. Determination of ferric ion by iodometric titration | Metrohm [metrohm.com]

- 5. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. m.youtube.com [m.youtube.com]

- 8. The preparation method of iron chloride hexahydrate_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. sketchviz.com [sketchviz.com]

- 11. sketchviz.com [sketchviz.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

- 14. Iron(III) chloride - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Sciencemadness Discussion Board - Iodometry titrating for Fe3+ content - Powered by XMB 1.9.11 [sciencemadness.org]

Characterization of Iron(III) Chloride Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, analytical characterization, and key applications of iron(III) chloride hexahydrate (FeCl₃·6H₂O) relevant to research and drug development.

Physicochemical Properties

Iron(III) chloride hexahydrate is a deliquescent, yellowish-brown crystalline solid. It is highly soluble in water, ethanol, and acetone.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Iron(III) Chloride Hexahydrate

| Property | Value |

| Chemical Formula | FeCl₃·6H₂O |

| Molecular Weight | 270.30 g/mol [3] |

| Appearance | Yellow-brown to reddish-brown crystalline solid[4] |

| Melting Point | Approximately 37 °C[1][5] |

| Boiling Point | 280-285 °C (decomposes)[2][5] |

| Density | 1.82 g/cm³[1] |

| Solubility in Water | 920 g/L at 20 °C[2] |

| Crystal Structure | Monoclinic[6] |

Analytical Characterization

A thorough characterization of iron(III) chloride hexahydrate is crucial for its application in research and pharmaceutical development. The following analytical techniques are commonly employed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions of the iron(III) species in solution. The absorbance spectrum of an aqueous solution of iron(III) chloride hexahydrate typically exhibits a broad absorption band in the UV region, with a shoulder extending into the visible range, which is responsible for its yellow-brown color. The position and intensity of the absorption bands are sensitive to the concentration and the presence of different chloride complexes of iron(III) in solution.

Experimental Protocol: UV-Vis Spectroscopy

-

Preparation of Standard Solutions: Prepare a stock solution of iron(III) chloride hexahydrate in deionized water (e.g., 1000 ppm). From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 10, 25, 50, 75, and 100 ppm).

-

Instrument Setup: Use a double-beam UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range from 200 to 800 nm.

-

Measurement: Use deionized water as a blank to zero the instrument. Measure the absorbance spectra of the standard solutions and the unknown sample in a 1 cm quartz cuvette.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). For iron(III) chloride solutions, this is typically in the range of 290-340 nm, depending on the specific chloro-aqua complexes present.[7] Plot a calibration curve of absorbance at λmax versus concentration for the standard solutions. Use the calibration curve to determine the concentration of the unknown sample.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in iron(III) chloride hexahydrate. The spectrum reveals the presence of water of hydration and the Fe-O and Fe-Cl bonds.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of finely ground iron(III) chloride hexahydrate (approximately 1-2 mg) with about 200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, a Nujol mull can be prepared.

-

Instrument Setup: Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Measurement: Record the background spectrum of the pure KBr pellet. Then, place the sample pellet in the sample holder and record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands. Key peaks include a broad band around 3400 cm⁻¹ due to the O-H stretching vibrations of the water molecules, a peak around 1630 cm⁻¹ corresponding to the H-O-H bending vibration, and absorptions in the low-frequency region (below 600 cm⁻¹) attributed to Fe-O and Fe-Cl stretching vibrations.[8]

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of iron(III) chloride hexahydrate. The diffraction pattern provides a unique fingerprint of the crystalline material.

Experimental Protocol: X-ray Diffraction

-

Sample Preparation: Finely grind the iron(III) chloride hexahydrate crystals into a homogeneous powder using an agate mortar and pestle. Mount the powder on a sample holder.

-

Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å). Set the operating voltage and current (e.g., 40 kV and 40 mA).

-

Measurement: Scan the sample over a 2θ range of 10° to 80° with a step size of 0.02° and a scan speed of 2°/min.

-

Data Analysis: Compare the obtained diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to confirm the identity and crystal structure of iron(III) chloride hexahydrate. The crystal structure is monoclinic.[6]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of iron(III) chloride hexahydrate. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Experimental Protocol: Thermal Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (5-10 mg) into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Use a simultaneous TGA/DSC instrument.

-

Measurement: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve will show distinct weight loss steps corresponding to the loss of water molecules of hydration, followed by the decomposition of the anhydrous iron(III) chloride to iron oxides.[9] The DSC curve will show endothermic peaks corresponding to melting and dehydration, and potentially exothermic peaks related to decomposition and phase transitions.

Applications in Drug Development

Iron(III) chloride hexahydrate serves as a versatile and cost-effective reagent in various stages of drug development.

Catalyst in Organic Synthesis

As a Lewis acid, iron(III) chloride is an effective catalyst for a wide range of organic reactions, including the synthesis of heterocyclic compounds, which are common scaffolds in many drug molecules.[1] Its use often leads to high yields under mild reaction conditions.

Precursor for Iron Oxide Nanoparticles

Iron(III) chloride hexahydrate is a common precursor in the synthesis of iron oxide nanoparticles (IONPs).[2] These nanoparticles have significant potential in biomedical applications, including as contrast agents for magnetic resonance imaging (MRI) and as carriers for targeted drug delivery.[3]

Visualizations

Experimental Workflow for Iron Oxide Nanoparticle Synthesis

The following diagram illustrates a typical workflow for the synthesis of iron oxide nanoparticles for drug delivery applications using iron(III) chloride hexahydrate as a precursor.

Caption: Workflow for the synthesis of drug-loaded iron oxide nanoparticles.

This diagram outlines the key stages from the preparation of the iron salt solution to the final characterization of the drug-loaded nanoparticles, highlighting the critical role of iron(III) chloride hexahydrate as a starting material.

References

- 1. researchgate.net [researchgate.net]

- 2. ProChem, Inc. Iron (III) Chloride Hexahydrate - Solution for Water Treatment [prochemonline.com]

- 3. nanorh.com [nanorh.com]

- 4. researchgate.net [researchgate.net]

- 5. Iron(III) Chloride Hexahydrate (10025-77-1) at Nordmann - nordmann.global [nordmann.global]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of Direct Red 81 mediated by Fenton reactions: multivariate optimization, effect of chloride and sulfate, and acute ecotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nanochemazone.com [nanochemazone.com]

- 9. instanano.com [instanano.com]

The Versatility of Ferric Chloride Hexahydrate (FeCl₃·6H₂O) in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has emerged as a prominent catalyst in organic synthesis due to its low cost, ready availability, and versatile reactivity. Its strong Lewis acidic nature, coupled with its role as a mild oxidizing agent, enables it to catalyze a wide array of organic transformations. This technical guide provides an in-depth overview of the core functions of FeCl₃·6H₂O in organic synthesis, complete with quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in leveraging this powerful reagent.

Core Functions of FeCl₃·6H₂O in Organic Synthesis

The utility of FeCl₃·6H₂O in organic synthesis can be broadly categorized into several key areas:

-

Lewis Acid Catalysis: The ferric ion (Fe³⁺) acts as a potent Lewis acid, accepting electron pairs to activate substrates. This is the basis for its application in a multitude of reactions, including Friedel-Crafts alkylations and acylations, aza-Friedel-Crafts reactions, esterifications, and the synthesis of heterocyclic compounds.

-

Oxidation Reactions: FeCl₃·6H₂O can function as a mild oxidizing agent, facilitating transformations such as oxidative coupling and cyclization reactions.

-

Deprotection Reactions: It is also employed in the deprotection of various functional groups, offering a chemoselective and efficient method for removing protecting groups in multi-step syntheses.

Data Presentation: A Quantitative Overview of Key Reactions

The following tables summarize the quantitative data for several key reactions catalyzed by FeCl₃·6H₂O, providing insights into the scope and efficiency of this catalyst.

Table 1: Three-Component Aza-Friedel-Crafts Reaction of Arenes, Aldehydes, and tert-Butyl Carbamate (B1207046)

Reaction Conditions: Arene (1.0 mmol), Aldehyde (1.1 mmol), tert-Butyl Carbamate (1.0 mmol), FeCl₃·6H₂O (5 mol%), Toluene (B28343) (1 mL), Room Temperature.

| Entry | Arene | Aldehyde | Time (h) | Yield (%) |

| 1 | 1,3,5-Trimethoxybenzene | 4-Chlorobenzaldehyde | 2 | 86 |

| 2 | 2-Methylfuran | 4-Chlorobenzaldehyde | 24 | 67 |

| 3 | 2-Ethylfuran | 4-Chlorobenzaldehyde | 2 | 72 |

| 4 | 1,3-Dimethoxybenzene | 4-Chlorobenzaldehyde | 2 | 65 |

| 5 | Anisole | 4-Chlorobenzaldehyde | 3 | 22 |

| 6 | Indole | 4-Chlorobenzaldehyde | 2 | 72 (Triarylmethane) |

[1]

Table 2: Intramolecular Allylic Amination for the Synthesis of Dihydroquinolines

Reaction Conditions: N-protected 2-aminophenyl-1-en-3-ol (0.5 mmol), FeCl₃·6H₂O (2 mol%), CH₂Cl₂ (solvent), Room Temperature.

| Substrate | Product | Yield (%) |

| N-Tosyl-2-(1-phenyl-3-hydroxyprop-1-en-1-yl)aniline | 2-Phenyl-1-tosyl-1,2-dihydroquinoline | up to 96 |

| N-Boc-2-(1-phenyl-3-hydroxyprop-1-en-1-yl)aniline | 2-Phenyl-1-Boc-1,2-dihydroquinoline | High |

| N-Cbz-2-(1-phenyl-3-hydroxyprop-1-en-1-yl)aniline | 2-Phenyl-1-Cbz-1,2-dihydroquinoline | High |

[2]

Table 3: Esterification of Steroid Alcohols with Fatty Acids

Reaction Conditions: Steroid Alcohol (6.0 mmol), Fatty Acid (6.0 mmol), FeCl₃·6H₂O (0.06 mmol), Mesitylene (B46885) (40 mL), Reflux.

| Steroid Alcohol | Fatty Acid | Time (h) | Yield (%) |

| Cholesterol | Stearic Acid | 12 | 89 |

| Cholesterol | Stearic Acid | 24 | 100 |

| Cholesterol | Oleic Acid | 24 | 90 |

| Ergosterol | Stearic Acid | 24 | 92 |

| Stigmasterol | Stearic Acid | 24 | 95 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate these transformations.

Protocol 1: General Procedure for the Three-Component Aza-Friedel-Crafts Reaction

This protocol describes the synthesis of N-Boc protected α-branched amines.[1]

Materials:

-

Arene (e.g., 1,3,5-trimethoxybenzene)

-

Aldehyde (e.g., 4-chlorobenzaldehyde)

-

tert-Butyl carbamate

-

FeCl₃·6H₂O

-

Toluene

-

Saturated aqueous NaHCO₃ solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

To a test tube open to the air, add the arene (1.0 mmol), aldehyde (1.1 mmol), tert-butyl carbamate (1.0 mmol), and toluene (1 mL).

-

Add FeCl₃·6H₂O (0.05 mmol, 5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

-

Extract the mixture with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by radial chromatography (hexanes/EtOAc as eluent) to afford the desired N-Boc protected α-branched amine.

Protocol 2: General Procedure for the One-Pot Synthesis of Quinolines

This protocol details the synthesis of quinoline (B57606) derivatives from 2-aminoarylketones and active methylene (B1212753) compounds.

Materials:

-

2-Aminoarylketone (e.g., 2-aminoacetophenone)

-

Active methylene compound (e.g., acetylacetone)

-

FeCl₃·6H₂O

-

Water

Procedure:

-

In a round-bottomed flask, combine the 2-aminoarylketone (10 mmol) and the active methylene compound (12 mmol) in water.

-

Add FeCl₃·6H₂O (1.0 mmol, 10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, a precipitate will form. Collect the precipitate by filtration.

-

Wash the collected solid with water and dry to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified quinoline derivative.

Protocol 3: General Procedure for the Esterification of Steroid Alcohols with Fatty Acids

This protocol outlines the synthesis of steroid esters.[3][4][5][6][7]

Materials:

-

Steroid alcohol (e.g., cholesterol)

-

Fatty acid (e.g., stearic acid)

-

FeCl₃·6H₂O

-

Mesitylene

Procedure:

-

Equip a single-necked round-bottomed flask (100 mL) with a Teflon-coated magnetic stirring bar and a Dean-Stark apparatus surmounted by a reflux condenser.

-

Charge the flask with the steroid alcohol (6.0 mmol), the fatty acid (6.0 mmol), FeCl₃·6H₂O (16.2 mg, 0.06 mmol), and mesitylene (40 mL).

-

Heat the mixture to reflux with continuous removal of water via the Dean-Stark apparatus.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired ester.

Mandatory Visualization: Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in FeCl₃·6H₂O-catalyzed reactions.

Caption: Workflow for the FeCl₃·6H₂O-catalyzed three-component aza-Friedel-Crafts reaction.

References

- 1. buuir.buu.ac.th [buuir.buu.ac.th]

- 2. FeCl3·6H2O-Catalyzed Intramolecular Allylic Amination: Synthesis of Substituted Dihydroquinolines and Quinolines [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 4. FeCl3×6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids | Semantic Scholar [semanticscholar.org]

- 5. FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of Iron Chloride Hexahydrate in the Synthesis of Advanced Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iron (III) chloride hexahydrate (FeCl₃·6H₂O) stands as a cornerstone precursor in the burgeoning field of nanotechnology, particularly in the synthesis of iron-based nanoparticles. Its cost-effectiveness, high reactivity, and versatility make it an invaluable starting material for creating a diverse array of nanoparticles with tunable properties, crucial for advancements in biomedical imaging, targeted drug delivery, and environmental remediation. This technical guide provides an in-depth exploration of the role of iron chloride hexahydrate in nanoparticle synthesis, focusing on key experimental protocols and the resulting nanoparticle characteristics.

The Core Function of Iron Chloride Hexahydrate as a Precursor

Iron chloride hexahydrate serves as a reliable and readily available source of ferric ions (Fe³⁺) for the synthesis of various iron oxide nanoparticles, most notably magnetite (Fe₃O₄) and hematite (B75146) (α-Fe₂O₃).[1] The precise control over the size, morphology, and magnetic properties of the resulting nanoparticles is often initiated by the controlled decomposition or precipitation of this precursor under specific reaction conditions. Its aqueous solubility and well-understood chemistry allow for its use in a variety of synthesis methodologies.

Key Synthesis Methodologies

Three primary methods dominate the synthesis of iron oxide nanoparticles using iron chloride hexahydrate: co-precipitation, hydrothermal synthesis, and thermal decomposition. Each method offers distinct advantages and allows for the tailoring of nanoparticle properties for specific applications.

Co-precipitation

Co-precipitation is a widely employed, facile, and scalable method for synthesizing magnetic iron oxide nanoparticles.[2] This technique typically involves the precipitation of iron hydroxides from an aqueous solution containing both ferric (Fe³⁺) and ferrous (Fe²⁺) ions in a specific molar ratio, followed by the transformation of these hydroxides into iron oxide nanoparticles. Iron chloride hexahydrate is the primary source of Fe³⁺ ions, often used in conjunction with a ferrous salt like ferrous chloride tetrahydrate (FeCl₂·4H₂O).[3][4]

Logical Workflow for Co-precipitation Synthesis of Magnetite Nanoparticles:

Caption: Workflow for Co-precipitation Synthesis.

Experimental Protocol: Co-precipitation of Magnetite (Fe₃O₄) Nanoparticles [2][3][5]

-

Precursor Solution Preparation:

-

Reaction:

-

Transfer the mixed iron salt solution to a reaction vessel and heat to the desired temperature (e.g., 40-80°C) with vigorous stirring under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[2]

-

Slowly add an alkaline solution, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), dropwise until the pH of the solution reaches a value between 9 and 11.[4][6]

-

A black precipitate of magnetite (Fe₃O₄) will form immediately.[7]

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete reaction and particle formation.

-

-

Nanoparticle Collection and Purification:

-

Collect the black precipitate using a permanent magnet.

-

Decant the supernatant and wash the nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in a vacuum oven at a low temperature (e.g., 50-60°C).

-

Quantitative Data Summary: Co-precipitation Synthesis

| Precursor(s) | Precipitating Agent | Temperature (°C) | Resulting Nanoparticle | Average Size (nm) | Saturation Magnetization (emu/g) | Reference(s) |

| FeCl₃·6H₂O & FeCl₂·4H₂O | NH₄OH | 25 - 80 | Fe₃O₄ | 10 - 20 | ~60 | [8][9] |

| FeCl₃·6H₂O & FeCl₂·4H₂O | NaOH | Room Temperature | Fe₃O₄ | ~11 | Not specified | [3] |

| FeCl₃·6H₂O | NH₄OH | Not specified | α-Fe₂O₃ | ~30 (after calcination at 500°C) | Not specified | [1] |

Hydrothermal Synthesis

The hydrothermal method involves a chemical reaction in an aqueous solution above the boiling point of water, carried out in a sealed vessel called an autoclave.[1] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphology. Iron chloride hexahydrate is a common precursor for the hydrothermal synthesis of both hematite (α-Fe₂O₃) and magnetite (Fe₃O₄) nanoparticles.[10]

Logical Workflow for Hydrothermal Synthesis of Hematite Nanoparticles:

Caption: Workflow for Hydrothermal Synthesis.

Experimental Protocol: Hydrothermal Synthesis of Hematite (α-Fe₂O₃) Nanoparticles [1]

-

Precursor Solution Preparation:

-

Dissolve a specific amount of iron (III) chloride hexahydrate (e.g., 2g of FeCl₃·6H₂O in 50ml of distilled water).

-

-

pH Adjustment:

-

Heat the solution (e.g., to 80°C) with magnetic stirring.

-

Add an alkaline solution, such as ammonium hydroxide, to adjust the pH to a specific value (e.g., pH 9.2).

-

-

Hydrothermal Treatment:

-

Transfer the resulting solution into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired temperature (e.g., 60, 100, or 160°C) for a specific duration (e.g., 8 hours).

-

-

Nanoparticle Collection and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation.

-

Wash the product several times with distilled water and ethanol to remove impurities.

-

-

Drying:

-

Dry the final product in an oven.

-

Quantitative Data Summary: Hydrothermal Synthesis of α-Fe₂O₃

| Precursor | Base | Temperature (°C) | Time (h) | Average Crystallite Size (nm) |

| FeCl₃·6H₂O | NH₄OH | 60 | 8 | 23 |

| FeCl₃·6H₂O | NH₄OH | 100 | 8 | 12 |

| FeCl₃·6H₂O | NH₄OH | 160 | 8 | 11.7 |

Thermal Decomposition

Thermal decomposition is a method that typically yields highly monodisperse nanoparticles with excellent control over size and shape.[11] While direct thermal decomposition of iron chloride hexahydrate is less common for producing high-quality nanoparticles, it is often a precursor to form an iron-oleate complex, which is then decomposed at high temperatures in an organic solvent.[11][12]

Logical Relationship for Thermal Decomposition Synthesis:

Caption: Thermal Decomposition Logical Flow.

Experimental Protocol: Thermal Decomposition via Iron-Oleate Complex [11][12]

-

Formation of Iron-Oleate Complex:

-

React iron (III) chloride hexahydrate with a stoichiometric amount of sodium oleate in a suitable solvent mixture (e.g., ethanol, water, and hexane).

-

Heat the mixture to facilitate the formation of the iron-oleate complex, which will dissolve in the organic phase.

-

Separate and wash the organic phase containing the iron-oleate complex.

-

-

Thermal Decomposition:

-

Add the iron-oleate complex to a high-boiling point solvent (e.g., 1-octadecene) containing a surfactant (e.g., oleic acid).

-

Heat the mixture to a high temperature (e.g., 320°C) under an inert atmosphere with vigorous stirring.[12]

-

The decomposition of the iron-oleate complex leads to the nucleation and growth of iron oxide nanoparticles.

-

-

Nanoparticle Collection and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Add a non-solvent (e.g., ethanol) to precipitate the nanoparticles.

-

Collect the nanoparticles by centrifugation and wash them repeatedly with a suitable solvent (e.g., ethanol or a hexane/ethanol mixture).

-

-

Drying and Storage:

-

Dry the purified nanoparticles and store them as a powder or dispersed in a non-polar solvent.

-

Quantitative Data Summary: Thermal Decomposition of Iron-Oleate [11]

| Precursor | Solvent | Surfactant | Temperature (°C) | Resulting Nanoparticle | Tunable Size Range (nm) |

| Iron-Oleate (from FeCl₃·6H₂O) | 1-octadecene | Oleic Acid | ~250 - 320 | Iron Oxide | 2 - 30 |

Conclusion

Iron chloride hexahydrate is a fundamentally important and versatile precursor in the synthesis of iron-based nanoparticles. The choice of synthesis methodology—co-precipitation, hydrothermal, or thermal decomposition—profoundly influences the physicochemical properties of the resulting nanoparticles. For researchers, scientists, and drug development professionals, a thorough understanding of these synthesis routes and the role of iron chloride hexahydrate is critical for the rational design and fabrication of advanced nanomaterials with tailored functionalities for a wide range of applications. The detailed protocols and comparative data presented in this guide serve as a foundational resource for the successful synthesis and application of these remarkable nanomaterials.

References

- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 2. researchgate.net [researchgate.net]

- 3. my.che.utah.edu [my.che.utah.edu]

- 4. Co-precipitation in aqueous solution synthesis of magnetite nanoparticles using iron(III) salts as precursors - Arabian Journal of Chemistry [arabjchem.org]

- 5. media.neliti.com [media.neliti.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Synthesis of Magnetic Ferrite Nanoparticles with High Hyperthermia Performance via a Controlled Co-Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties of magnetic nanoparticles prepared by co-precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. Magnetic properties of co-ferrite nanoparticles prepared by co-precipitation method | springerprofessional.de [springerprofessional.de]

An In-depth Technical Guide to the Lewis Acidity of Iron(III) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a readily available, inexpensive, and environmentally benign Lewis acid catalyst that has garnered significant attention in organic synthesis.[1] Its catalytic activity stems from the strong Lewis acidity of the ferric ion (Fe³⁺), which can effectively activate a wide range of functional groups, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of the Lewis acidity of iron(III) chloride hexahydrate, focusing on its application in various synthetically important reactions. The guide includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to aid researchers in leveraging this versatile catalyst in their synthetic endeavors, particularly in the context of drug development where efficient and sustainable methodologies are paramount.

Core Concepts: The Lewis Acidity of Iron(III) Chloride Hexahydrate

The Lewis acidity of iron(III) chloride hexahydrate is attributed to the electron-deficient nature of the iron(III) center. In its hexahydrate form, the iron ion is coordinated by six water molecules. In a reaction medium, these water ligands can be displaced by substrate molecules containing Lewis basic sites, such as carbonyls, halogens, or nitrogen atoms. This coordination activates the substrate towards nucleophilic attack, thereby catalyzing a variety of organic transformations.

The presence of water in the coordination sphere can influence the catalytic activity. While anhydrous iron(III) chloride is a very strong Lewis acid, the hexahydrate form is often more convenient to handle and can be surprisingly effective in many reactions, sometimes even in aqueous media. The catalytic species in solution can be complex, involving various aquo- and hydroxo-iron species, and the exact nature of the active catalyst can be dependent on the reaction conditions.[2]

Applications in Organic Synthesis

Iron(III) chloride hexahydrate has proven to be a versatile catalyst for a multitude of organic reactions that are pivotal in the synthesis of pharmaceutical intermediates and other fine chemicals.

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution and a cornerstone of synthetic organic chemistry. Iron(III) chloride is a well-established Lewis acid catalyst for both Friedel-Crafts alkylation and acylation reactions.

Mechanism of Friedel-Crafts Acylation:

The reaction is initiated by the activation of the acyl halide by the Lewis acid, FeCl₃, to form a highly electrophilic acylium ion. This is followed by the electrophilic attack on the aromatic ring and subsequent rearomatization.

Caption: Mechanism of Friedel-Crafts Acylation.

A notable application is the aza-Friedel-Crafts reaction, which is instrumental in the synthesis of α-branched amines.

Quantitative Data for Aza-Friedel-Crafts Reaction: [1]

| Entry | Arene/Heteroarene | Aldehyde | Time (h) | Yield (%) |

| 1 | 1,3,5-Trimethoxybenzene | Benzaldehyde | 2 | 86 |

| 2 | 2-Methylfuran | Benzaldehyde | 24 | 67 |

| 3 | 2-Ethylfuran | Benzaldehyde | 2 | 72 |

| 4 | Anisole | 4-Chlorobenzaldehyde | 2 | 65 |

| 5 | Thiophene | Benzaldehyde | 3 | 22 |

Experimental Protocol for Aza-Friedel-Crafts Reaction: [1]

-

To a solution of the arene or heteroarene (1.0 mmol) in toluene (B28343) (1 mL) in a test tube open to the air at room temperature, add the aldehyde (1.1 mmol) and tert-butyl carbamate (B1207046) (1.0 mmol).

-

Add iron(III) chloride hexahydrate (5 mol%).

-

Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with aqueous sodium bicarbonate solution (10 mL).

-

Extract the mixture with dichloromethane (B109758) (2 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the solution under reduced pressure and purify the residue by radial chromatography (hexanes/EtOAc as eluent) to afford the N-Boc protected α-branched amine.

Synthesis of Heterocyclic Compounds

Iron(III) chloride hexahydrate is an effective catalyst for the synthesis of various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form quinolines.

Quantitative Data for Friedländer Synthesis of Quinolines: [2][3]

| Entry | 2-Aminoaryl Ketone | Active Methylene (B1212753) Compound | Time (h) | Yield (%) |

| 1 | 2-Aminoacetophenone | Ethyl acetoacetate (B1235776) | 1.5 | 95 |

| 2 | 2-Amino-5-chloroacetophenone | Ethyl acetoacetate | 2.0 | 92 |

| 3 | 2-Amino-5-nitroacetophenone | Acetylacetone | 2.5 | 88 |

| 4 | 2-Aminobenzophenone | Ethyl cyanoacetate | 3.0 | 85 |

Experimental Protocol for Friedländer Synthesis of Quinolines: [2][3]

-

In a round-bottom flask, dissolve the 2-aminoaryl ketone (1 mmol) and the active methylene compound (1 mmol) in water (5 mL).

-

Add iron(III) chloride hexahydrate (10 mol%) to the mixture.

-

Stir the reaction mixture at room temperature for the specified time.

-

Monitor the reaction progress by TLC.

-

After completion, filter the solid product, wash with water, and dry.

-

Recrystallize the crude product from ethanol (B145695) to obtain the pure quinoline (B57606) derivative.

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions.

Caption: Pechmann Condensation Workflow.

Quantitative Data for Pechmann Condensation: [4][5]

| Entry | Phenol | β-Ketoester | Time (h) | Yield (%) |

| 1 | Resorcinol | Methyl acetoacetate | 16 | 92 |

| 2 | Phenol | Ethyl acetoacetate | 16 | 65 |

| 3 | m-Cresol | Ethyl acetoacetate | 16 | 85 |

| 4 | 3-Methoxyphenol | Ethyl acetoacetate | 16 | 90 |

Experimental Protocol for Pechmann Condensation: [5]

-

A mixture of the phenol (3 mmol), β-ketoester (3 mmol), and iron(III) chloride hexahydrate (10 mol%) in toluene (10 mL) is placed in a round-bottom flask.

-

The mixture is refluxed for the specified time.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the coumarin product.

The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones, a class of compounds with diverse pharmacological activities.

Quantitative Data for Biginelli Reaction: [6][7]

| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Time (h) | Yield (%) | |---|---|---|---|---| | 1 | Benzaldehyde | Ethyl acetoacetate | Urea | 4 | 92 | | 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Urea | 4.5 | 95 | | 3 | 3-Nitrobenzaldehyde | Ethyl acetoacetate | Thiourea | 5 | 88 | | 4 | Furfural | Ethyl acetoacetate | Urea | 5 | 85 |

Experimental Protocol for Biginelli Reaction: [6]

-

A mixture of the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (15 mmol), and iron(III) chloride hexahydrate (2.5 mmol) in ethanol (20 mL) is refluxed for the specified time.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is recrystallized from ethanol to give the pure dihydropyrimidinone.

Esterification Reactions

Iron(III) chloride hexahydrate is an efficient catalyst for the esterification of carboxylic acids with alcohols, including sterically hindered substrates like steroid alcohols.[8]

Quantitative Data for Esterification of Steroid Alcohols: [8][9]

| Entry | Steroid Alcohol | Fatty Acid | Time (h) | Yield (%) |

| 1 | Cholesterol | Stearic acid | 24 | 100 |

| 2 | Ergosterol | Palmitic acid | 24 | 95 |

| 3 | Stigmasterol | Oleic acid | 24 | 92 |

| 4 | Cholesterol | Myristic acid | 12 | 85 |

Experimental Protocol for Esterification of Steroid Alcohols: [9]

-

A mixture of the steroid alcohol (6.0 mmol), fatty acid (6.0 mmol), and iron(III) chloride hexahydrate (0.06 mmol) in mesitylene (B46885) (40 mL) is refluxed for the specified time.

-

The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus.

-

After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the pure ester.

Conclusion

Iron(III) chloride hexahydrate stands out as a powerful and versatile Lewis acid catalyst for a broad spectrum of organic transformations. Its low cost, ready availability, and operational simplicity make it an attractive choice for both academic research and industrial applications, including the synthesis of complex molecules in drug development pipelines. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this catalyst in their synthetic strategies, contributing to the development of more efficient and sustainable chemical processes. The continued exploration of iron-catalyzed reactions holds great promise for future innovations in organic synthesis.

References

- 1. buuir.buu.ac.th [buuir.buu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis of the Biginelli Reaction by Ferric and Nickel Chloride Hexahydrates. One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. FeCl3·6H2O as a Versatile Catalyst for the Esterification of Steroid Alcohols with Fatty Acids [organic-chemistry.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

An In-depth Technical Guide to the Solubility of Ferric Chloride Hexahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ferric chloride hexahydrate (FeCl₃·6H₂O) in a range of common organic solvents. Understanding the solubility of this compound is critical for its application as a catalyst, in chemical synthesis, and in various pharmaceutical and industrial processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the underlying chemical processes and experimental workflows.

Quantitative Solubility Data

The solubility of ferric chloride hexahydrate varies significantly across different organic solvents, influenced by factors such as solvent polarity, temperature, and the formation of solvent-solute complexes. The following table summarizes the available quantitative and qualitative solubility data for ferric chloride hexahydrate in selected organic solvents.

| Organic Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) | Observations |

| Methanol | CH₃OH | - | - | Very soluble.[1][2][3] |

| Ethanol | C₂H₅OH | - | - | Very soluble.[1][4] |

| Acetone (B3395972) | (CH₃)₂CO | 63 | 18 | Readily soluble.[1][2][5][6] |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCH | - | - | Very soluble.[7] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | - | - | Data not available. |

| Tetrahydrofuran (THF) | C₄H₈O | - | - | Data not available. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. Below are detailed methodologies for determining the solubility of ferric chloride hexahydrate in organic solvents using gravimetric and UV-Vis spectrophotometric methods.

I. Gravimetric Method

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the dissolved solute in a known mass of a saturated solution.

1. Preparation of Saturated Solution: a. Add an excess amount of ferric chloride hexahydrate crystals to a known volume of the organic solvent in a sealed, temperature-controlled vessel. b. Agitate the mixture using a magnetic stirrer or a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C). c. After equilibration, cease agitation and allow the undissolved solid to settle.

2. Sample Collection and Analysis: a. Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, heated syringe to prevent precipitation upon cooling. b. Transfer the saturated solution to a pre-weighed, dry evaporating dish. c. Gently evaporate the solvent under a fume hood or in a vacuum oven at a temperature that will not cause decomposition of the ferric chloride hexahydrate (a temperature slightly above the boiling point of the solvent is generally suitable). d. Once the solvent is fully evaporated, dry the remaining solid in a desiccator to a constant weight. e. The final weight of the evaporating dish with the dry solid minus the initial weight of the empty dish gives the mass of the dissolved ferric chloride hexahydrate. f. The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved solid. g. Calculate the solubility in grams of solute per 100 grams of solvent.

II. UV-Vis Spectrophotometric Method

This instrumental method offers a sensitive and accurate way to determine the concentration of ferric chloride in a solution, which can then be used to calculate solubility.

1. Preparation of Standard Solutions and Calibration Curve: a. Prepare a stock solution of known concentration by accurately weighing a small amount of ferric chloride hexahydrate and dissolving it in a known volume of the organic solvent. b. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution. c. Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the ferric chloride-solvent complex using a UV-Vis spectrophotometer. The specific λmax will depend on the solvent. d. Plot a calibration curve of absorbance versus concentration.

2. Preparation and Analysis of Saturated Solution: a. Prepare a saturated solution as described in the gravimetric method (Section I, step 1). b. Carefully withdraw a small, known volume of the clear supernatant. c. Dilute the saturated solution with a known volume of the organic solvent to bring the concentration within the linear range of the calibration curve. d. Measure the absorbance of the diluted solution at the same λmax used for the standards. e. Use the calibration curve to determine the concentration of ferric chloride in the diluted solution. f. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility at the given temperature.

Visualizations

Dissolution Process of Ferric Chloride Hexahydrate in a Polar Protic Solvent

The following diagram illustrates the key interactions during the dissolution of ferric chloride hexahydrate in a polar protic solvent like an alcohol.

References

- 1. Ferric chloride | 7705-08-0 [chemicalbook.com]

- 2. Iron chloride (FeCl3) | FeCl3 | CID 24380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Black Crystalline Powder FeCL3 Ferric Chloride Soluble In Methanol [fecl3ferricchloride.com]

- 4. neutronco.com [neutronco.com]

- 5. iron(III) chloride [chemister.ru]

- 6. Iron(III)_chloride [chemeurope.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Hydrolysis of Iron(III) Chloride Hexahydrate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of iron(III) chloride hexahydrate (FeCl₃·6H₂O) in aqueous solution is a complex process of significant interest across various scientific disciplines, including materials science, environmental chemistry, and pharmaceutical development. This technical guide provides a comprehensive overview of the fundamental principles governing the hydrolysis of Fe(III), detailing the formation of various mononuclear and polynuclear aqua- and hydroxo-complexes, and the subsequent precipitation of iron oxyhydroxides. This document outlines detailed experimental protocols for the characterization of these processes, presents quantitative data in a structured format, and utilizes visualizations to elucidate the complex reaction pathways and experimental workflows.

Introduction

Iron(III) chloride is a readily available and widely utilized iron salt. In aqueous solution, the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is the predominant species in strongly acidic conditions. As the pH of the solution increases, this hydrated cation undergoes a series of stepwise hydrolysis reactions, leading to the formation of a variety of soluble and insoluble iron species.[1] The nature and distribution of these species are critically dependent on factors such as pH, temperature, iron concentration, and the ionic strength of the solution.[2][3] Understanding and controlling this hydrolysis process is crucial for applications ranging from the synthesis of iron oxide nanoparticles for drug delivery and medical imaging to the removal of impurities in water treatment.[1]

The Chemistry of Iron(III) Hydrolysis

The hydrolysis of the [Fe(H₂O)₆]³⁺ ion is a series of deprotonation reactions where water molecules coordinated to the iron center act as Brønsted-Lowry acids, donating protons to the bulk solution and thereby lowering the pH. This process can be represented by the following general equation:

[Fe(H₂O)₆]³⁺ + nH₂O ⇌ [Fe(OH)ₙ(H₂O)₆₋ₙ]⁽³⁻ⁿ⁾⁺ + nH₃O⁺

The hydrolysis proceeds through several key stages, each characterized by the formation of specific iron species.

Signaling Pathway of Iron(III) Hydrolysis

The progression of iron(III) hydrolysis from the initial hexaaquairon(III) ion to the final precipitate of iron(III) hydroxide (B78521) can be visualized as a signaling pathway. The key steps and intermediate species are outlined in the diagram below.

As depicted, the initial hydrolysis steps lead to the formation of mononuclear hydroxo complexes. These can then dimerize and further polymerize into larger polynuclear species before ultimately precipitating as amorphous iron(III) hydroxide.

Quantitative Data on Iron(III) Hydrolysis

The extent of hydrolysis is quantified by equilibrium constants (hydrolysis constants, β) for each reaction step. These constants are highly dependent on temperature and the ionic strength of the medium.

Hydrolysis Constants at 25 °C

The following table summarizes the hydrolysis constants for various iron(III) species at 25 °C and zero ionic strength.[3][4]

| Reaction | Species Formed | log β |

| Fe³⁺ + H₂O ⇌ Fe(OH)²⁺ + H⁺ | [Fe(OH)]²⁺ | -2.19 ± 0.02 |

| Fe³⁺ + 2H₂O ⇌ Fe(OH)₂⁺ + 2H⁺ | [Fe(OH)₂]⁺ | -5.76 ± 0.06 |

| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(aq) + 3H⁺ | [Fe(OH)₃]⁰ | -14.30 ± 0.32 |

| Fe³⁺ + 4H₂O ⇌ Fe(OH)₄⁻ + 4H⁺ | [Fe(OH)₄]⁻ | -21.71 ± 0.24 |

| 2Fe³⁺ + 2H₂O ⇌ Fe₂(OH)₂⁴⁺ + 2H⁺ | [Fe₂(OH)₂]⁴⁺ | -2.92 ± 0.02 |

Temperature Dependence of the First Hydrolysis Constant

The first hydrolysis constant is significantly affected by temperature, with hydrolysis becoming more favorable at elevated temperatures.[5][6]

| Temperature (°C) | log β₁ |

| 25 | -2.18 ± 0.01 |

| 50 | -1.77 |

| 100 | -1.13 |

| 150 | -0.66 |

| 200 | 0.54 ± 0.15 |

Experimental Protocols

The study of iron(III) hydrolysis relies on a variety of analytical techniques to monitor the changes in solution chemistry and the formation of particulate matter.

Preparation of Iron(III) Chloride Stock Solution

A standardized stock solution is the foundation for reproducible hydrolysis experiments.

-

Materials : Iron(III) chloride hexahydrate (FeCl₃·6H₂O, analytical grade), concentrated hydrochloric acid (HCl), deionized water.

-

Procedure :

-

Accurately weigh a desired amount of FeCl₃·6H₂O.

-

Dissolve the solid in a minimal amount of concentrated HCl to suppress initial hydrolysis.

-

Dilute the solution to the final volume with deionized water in a volumetric flask.

-

The final concentration of the stock solution should be determined by a suitable analytical method, such as titration with a standardized EDTA solution.

-

Potentiometric Titration

Potentiometric titration is a precise method for monitoring the change in pH as a function of added base, allowing for the determination of hydrolysis constants.

-

Apparatus : pH meter with a glass electrode, magnetic stirrer, burette.

-

Reagents : Standardized iron(III) chloride solution, standardized sodium hydroxide (NaOH) solution (carbonate-free), inert electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

-

Procedure :

-

Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10).[7]

-

Place a known volume of the iron(III) chloride solution in a thermostatted beaker and add the inert electrolyte.

-

Immerse the calibrated pH electrode and begin stirring.

-

Add the standardized NaOH solution in small increments from the burette, allowing the pH to stabilize after each addition.[8][9]

-

Record the pH and the volume of NaOH added at each step.

-

Continue the titration until a significant pH jump is observed, indicating the precipitation of iron(III) hydroxide.

-

The titration data (pH vs. volume of titrant) can be analyzed using computational methods to calculate the hydrolysis constants.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to monitor the changes in the electronic absorption spectra of the iron species in solution, which are sensitive to their coordination environment.[5][10]

-

Apparatus : UV-Vis spectrophotometer with a thermostatted cuvette holder.

-

Procedure :

-

Prepare a series of solutions with a constant concentration of iron(III) chloride and varying pH values, maintained by a suitable buffer system or by the addition of acid/base.

-

Record the UV-Vis spectrum of each solution over a wavelength range of approximately 200-500 nm.[5]

-

The spectra will show characteristic changes as the hydrolysis proceeds, particularly in the UV region due to ligand-to-metal charge transfer bands.[5]

-

By applying techniques such as principal component analysis to the spectral data, the concentrations of individual iron species can be determined, from which the hydrolysis constants can be calculated.[5]

-

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in suspension, making it ideal for monitoring the formation and growth of iron oxyhydroxide nanoparticles during hydrolysis.[11][12]

-

Apparatus : Dynamic Light Scattering instrument.

-

Sample Preparation :

-

At various time points during the hydrolysis reaction (initiated by adjusting the pH of an iron(III) chloride solution), an aliquot of the solution is carefully transferred to a clean DLS cuvette.

-

To prevent further reaction, the sample can be diluted with deionized water or a solution at a pH where the particles are stable. For iron oxide nanoparticles, adjusting the pH to around 7 and eliminating excess electrolytes can help in obtaining a monodisperse suspension for accurate measurement.[11]

-

-

Measurement :

-

Place the cuvette in the DLS instrument.

-

Set the instrument parameters, including the laser wavelength, scattering angle, and temperature.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

The autocorrelation function of the scattered light is then used to calculate the particle size distribution.

-

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of the hydrolysis process is essential for a clear understanding.

Experimental Workflow for Hydrolysis Characterization

The following diagram illustrates a typical experimental workflow for studying the hydrolysis of iron(III) chloride.

Logical Relationship of Hydrolysis Parameters

The interplay between various parameters dictates the outcome of the hydrolysis process. This logical relationship is depicted in the following diagram.

Conclusion

The hydrolysis of iron(III) chloride hexahydrate is a multifaceted process that is fundamental to a wide array of scientific and industrial applications. A thorough understanding of the underlying chemistry, coupled with robust experimental techniques, is paramount for the precise control and manipulation of the resulting iron species. This guide has provided an in-depth overview of the hydrolysis pathway, quantitative data on key equilibrium constants, and detailed experimental protocols for the characterization of this complex system. The provided visualizations of the reaction pathways and experimental workflows serve to further clarify the intricate relationships governing this important chemical transformation. This comprehensive resource is intended to be of significant value to researchers, scientists, and drug development professionals working with iron-based systems.

References

- 1. Iron (III) hydrolysis and solubility at 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Speciation Controls the Kinetics of Iron Hydroxide Precipitation and Transformation at Alkaline pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The hydrolysis of iron(III) and iron(ll) ions between 25 deg C and 375 deg C [inis.iaea.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. web.mit.edu [web.mit.edu]

- 10. iris.hi.is [iris.hi.is]

- 11. Dynamic light scattering-based method to determine primary particle size of iron oxide nanoparticles in simulated gastrointestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

FeCl3·6H2O crystal structure and coordination chemistry

An In-depth Technical Guide to the Crystal Structure and Coordination Chemistry of Iron(III) Chloride Hexahydrate (FeCl₃·6H₂O)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is a common iron salt with significant applications in various scientific and industrial fields, including as a Lewis acid catalyst in organic synthesis, a flocculant in water treatment, and a precursor for iron-based materials. A fundamental understanding of its solid-state structure and coordination chemistry is crucial for optimizing its use and for the development of new applications. This technical guide provides a comprehensive overview of the crystal structure of FeCl₃·6H₂O, detailing its crystallographic parameters, coordination environment of the iron(III) center, and the intricate network of hydrogen bonding. The methodologies for its structural determination are also discussed.

Crystal Structure of FeCl₃·6H₂O

The empirical formula FeCl₃·6H₂O does not fully represent the structural nature of this compound in the solid state. X-ray crystallography studies have revealed that it is a complex salt with the formula [FeCl₂(H₂O)₄]Cl·2H₂O.[1][2][3] This indicates that the iron(III) ion exists as a distinct coordination complex.

The crystal structure of iron(III) chloride hexahydrate has been determined using single-crystal X-ray diffraction.[1][2] The compound crystallizes in the monoclinic system with the space group C2/m.[1][2] The unit cell contains two formula units of [FeCl₂(H₂O)₄]Cl·2H₂O.[1][2]

Crystallographic Data

The quantitative crystallographic data for FeCl₃·6H₂O are summarized in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a | 11.89 ± 0.02 Å |

| b | 7.05 ± 0.01 Å |

| c | 5.99 ± 0.01 Å |

| β | 100.5 ± 0.2° |

| Unit Cell Volume | 492.1 ų |

| Formula Units (Z) | 2 |

Data sourced from Lind, M. D. (1967).[1][2]

Coordination Chemistry of the Iron(III) Center

In the solid state, the iron(III) ion is six-coordinate, exhibiting an octahedral geometry.[1][2][4] The coordination sphere is composed of two chloride ions and four water molecules, forming the complex cation trans-[FeCl₂(H₂O)₄]⁺.[1][2][4]

Coordination Sphere and Bond Parameters

The arrangement of the ligands around the central iron atom is such that the two chloride ions are in a trans configuration, meaning they are positioned on opposite sides of the iron center. The four water molecules occupy the equatorial positions of the octahedron.

The key bond distances within the coordination sphere are presented in the following table.

| Bond | Bond Distance (Å) |

| Fe-Cl | 2.30 ± 0.02 |

| Fe-OH₂ | 2.07 ± 0.02 |

Data sourced from Lind, M. D. (1967).[1][2]

The remaining chloride ion acts as a counter-ion to the complex cation, and the two additional water molecules are water of crystallization. These entities are held together in the crystal lattice by electrostatic forces and a network of hydrogen bonds.[1][2]

Caption: Coordination sphere of the trans-[FeCl₂(H₂O)₄]⁺ cation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of FeCl₃·6H₂O is achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is outlined below.

Caption: General workflow for single-crystal X-ray diffraction.

Detailed Methodologies

-

Crystal Growth: Suitable single crystals of FeCl₃·6H₂O can be grown by slow evaporation of a saturated aqueous solution of iron(III) chloride at room temperature.

-

Crystal Selection and Mounting: A well-formed single crystal of appropriate dimensions is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing: The raw diffraction data are processed to yield a set of indexed reflections with their corresponding intensities.

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to obtain the best possible fit to the experimental data.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The results are typically reported in a standard format, such as a Crystallographic Information File (CIF).

Conclusion

The crystal structure of iron(III) chloride hexahydrate is well-defined, consisting of trans-[FeCl₂(H₂O)₄]⁺ complex cations, chloride anions, and water of crystallization. The iron(III) center exhibits a six-coordinate, octahedral geometry. The detailed structural information, obtained through single-crystal X-ray diffraction, is fundamental for understanding the chemical properties and reactivity of this important compound. This knowledge is invaluable for its application in research and development, particularly in fields where precise control of iron coordination is critical.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. [PDF] Crystal Structure of Ferric Chloride Hexahydrate | Semantic Scholar [semanticscholar.org]

- 3. Solved Iron (III) chloride hexahydrate (FeCl3⋅6H2O) exists | Chegg.com [chegg.com]

- 4. Ferric Chloride Complexes in Aqueous Solution: An EXAFS Study - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Iron(III) Chloride Hexahydrate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of iron(III) chloride hexahydrate (FeCl₃·6H₂O), a compound of significant interest in chemical synthesis, catalysis, and biomedical research. The document details the principles and experimental data obtained from key spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, Mössbauer, and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols for each method are provided to facilitate replication and further investigation. All quantitative data is summarized in structured tables, and conceptual frameworks are illustrated with diagrams generated using Graphviz. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this versatile iron compound.

Introduction

Iron(III) chloride hexahydrate is a readily available and widely utilized inorganic salt. Its chemical and physical properties are largely dictated by the coordination environment of the iron(III) ion. In the solid state and in aqueous solutions, the iron center typically exists as the complex cation, trans-[FeCl₂(H₂O)₄]⁺. The spectroscopic properties of this compound are a direct reflection of the electronic structure of the high-spin d⁵ Fe(III) center and the vibrational modes of the coordinated ligands (water and chloride) and the crystal lattice. Understanding these spectroscopic signatures is crucial for characterizing the compound, studying its reaction mechanisms, and developing new applications.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule or ion. For iron(III) chloride hexahydrate, the observed absorption bands are primarily due to ligand-to-metal charge transfer (LMCT) transitions, as d-d transitions for high-spin Fe(III) are spin-forbidden and thus very weak.

Quantitative Data

The UV-Vis spectrum of aqueous solutions of iron(III) chloride hexahydrate is characterized by strong absorption bands in the UV and near-UV region. The exact position and intensity of these bands can be influenced by solvent and concentration due to hydrolysis and speciation in solution.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~240 nm | High | Water | Cl⁻ → Fe³⁺ LMCT |

| ~336 nm | High | Water | H₂O → Fe³⁺ LMCT |

| ~430-470 nm | Moderate | Water | Broad band, likely due to polynuclear iron species formed upon hydrolysis.[1] |

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of an aqueous solution of iron(III) chloride hexahydrate.

Materials:

-

Iron(III) chloride hexahydrate (analytical grade)

-

Deionized water

-

Hydrochloric acid (optional, to suppress hydrolysis)

-

Volumetric flasks

-

Pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of FeCl₃·6H₂O and dissolve it in a volumetric flask with deionized water. For a 1 mM solution, dissolve 0.2703 g in 1 L of deionized water. To minimize hydrolysis, a small amount of HCl (e.g., to make the final solution 0.01 M HCl) can be added.

-

Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from 200 to 800 nm.

-

Blank Measurement: Fill a quartz cuvette with the same solvent used to prepare the samples (deionized water or dilute HCl). Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a quartz cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Subtract the baseline spectrum from the sample spectra. Identify the wavelengths of maximum absorbance (λmax) and record the absorbance values. If molar absorptivity is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.

Visualization

Caption: Electronic transitions in an octahedral Fe(III) complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of molecules. For iron(III) chloride hexahydrate, the FTIR spectrum is dominated by the vibrations of the coordinated water molecules and the Fe-O and Fe-Cl bonds.

Quantitative Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Broad, Strong | O-H stretching vibrations of coordinated and lattice water.[2] |

| ~1630 | Medium | H-O-H bending vibration of coordinated water.[3] |

| ~800 | Weak | Rocking or wagging modes of coordinated water |

| Below 600 | Weak | Fe-O and Fe-Cl stretching vibrations |

Experimental Protocol

Objective: To obtain the FTIR spectrum of solid iron(III) chloride hexahydrate.

Materials:

-

Iron(III) chloride hexahydrate

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the KBr powder in an oven to remove any moisture.

-

In a dry agate mortar, grind a small amount (1-2 mg) of FeCl₃·6H₂O.

-

Add approximately 100-200 mg of the dry KBr powder and mix thoroughly with the sample by grinding. The mixture should be a fine, homogeneous powder.

-